molecular formula C10H7NaO6S2 B12363923 Naphthalene-2,7-disulphonic acid, sodium salt CAS No. 51770-81-1

Naphthalene-2,7-disulphonic acid, sodium salt

Cat. No.: B12363923
CAS No.: 51770-81-1
M. Wt: 310.3 g/mol
InChI Key: PVDQDEYXGXTPBP-UHFFFAOYSA-M
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Description

2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is a chemical compound with the molecular formula C10H6Na2O6S2. It is commonly used in organic synthesis and the dye industry. This compound appears as a white to light yellow powder or crystal and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is typically synthesized by reacting 2,7-naphthalenedisulfonic acid with sodium hydroxide. The reaction involves the sulfonation of naphthalene followed by neutralization with sodium hydroxide to form the disodium salt .

Industrial Production Methods: In industrial settings, the production of 2,7-naphthalenedisulfonic acid, sodium salt (1:2) involves large-scale sulfonation of naphthalene using sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, sodium salt (1:2) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-naphthalenedisulfonic acid, sodium salt (1:2) involves its ability to act as a sulfonating agent. It introduces sulfonic acid groups into organic molecules, thereby increasing their solubility and reactivity. The molecular targets include aromatic compounds, which undergo sulfonation to form sulfonated derivatives .

Comparison with Similar Compounds

  • 2,6-Naphthalenedisulfonic acid, sodium salt
  • 1,5-Naphthalenedisulfonic acid, sodium salt
  • 3,6-Naphthalenedisulfonic acid, sodium salt

Comparison: 2,7-Naphthalenedisulfonic acid, sodium salt (1:2) is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity compared to its isomers. For example, the 2,6- and 3,6-isomers have different positions of the sulfonic acid groups, leading to variations in their chemical behavior and applications .

Properties

CAS No.

51770-81-1

Molecular Formula

C10H7NaO6S2

Molecular Weight

310.3 g/mol

IUPAC Name

sodium;7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1

InChI Key

PVDQDEYXGXTPBP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Related CAS

1655-35-2

Origin of Product

United States

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